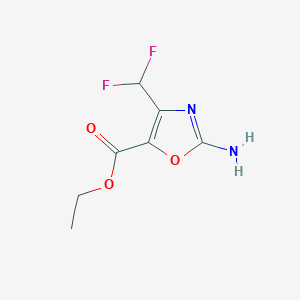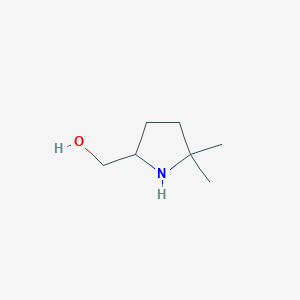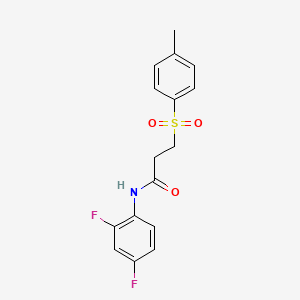
N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family of compounds, and its role or use in industry or research.
Synthesis Analysis
Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. It may also involve computational predictions of these properties.科学的研究の応用
Synthesis and Chemical Reactivity
- Electrophilic Cyanation Reagent : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, is used as an electrophilic cyanation agent for synthesizing various benzonitriles from aryl and heteroaryl bromides. This process includes the formation of Grignard reagents and enables the chemoselective monocyanation of dibromoarenes, highlighting a method for creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
- Antibacterial Activity : Derivatives of benzenesulfonamides have been synthesized and evaluated for their antibacterial properties. Certain compounds demonstrated promising activity against anaerobic Gram-positive bacterial strains, indicating their potential in developing new antibacterial agents (Sławiński, Żołnowska, Pirska, Kędzia, & Kwapisz, 2013).
- HIF-1 Pathway Inhibition for Cancer Therapy : A study on the structure-activity relationship of 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs revealed potential for modifying chemical structures to optimize pharmacological properties for cancer therapeutic development. Specific modifications showed strong inhibitory effects on the HIF-1 activated transcription pathway, important for antagonizing tumor growth (Mun et al., 2012).
- Rhodium-Catalyzed Cyanation : A methodology employing N-cyano-N-phenyl-p-methylbenzenesulfonamide for the rhodium-catalyzed cyanation of C(sp(2))-H bonds of alkenes has been developed. This process is noted for its efficiency and selectivity, enabling the synthesis of acrylonitriles and demonstrating potential in organic synthesis (Chaitanya & Anbarasan, 2015).
Biological Applications and Novel Synthesis Approaches
- Antimycobacterial Agents : Sulfonamide derivatives have shown potential as antimycobacterial agents, with certain compounds exhibiting higher potency than clinical agents like isoniazid. This highlights the therapeutic potential of sulfonamide derivatives in treating tuberculosis (Malwal et al., 2012).
- Novel Cyanamide Derivatives : N-Allenyl cyanamides have been synthesized through a novel approach, offering a new class of allenamide with potential applications in deriving cyanamide products. This methodology presents an innovative route for accessing challenging cyanamide derivatives (Ayres et al., 2018).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.
将来の方向性
This would involve a discussion of areas for future research or potential applications of the compound.
Please note that the availability of this information can vary greatly depending on the specific compound and the extent to which it has been studied. For a less well-known compound, some or all of this information may not be available. In such cases, it may be necessary to conduct original research to fully characterize the compound.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3S/c1-11-2-5-13(6-3-11)23(21,22)9-8-16(20)19-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBWVYLVWVGRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-3-(4-methylbenzenesulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)
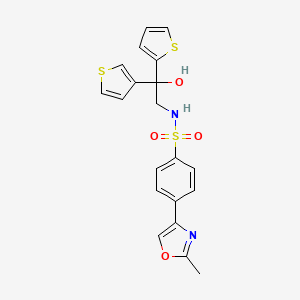
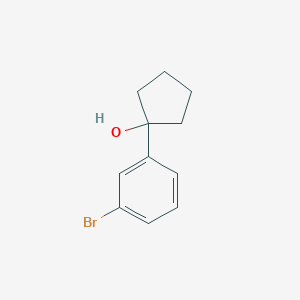
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2967038.png)
![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)
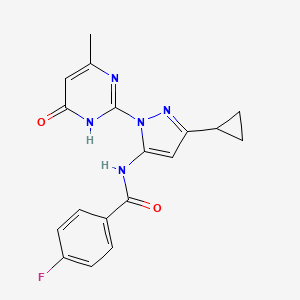
![N-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2967042.png)
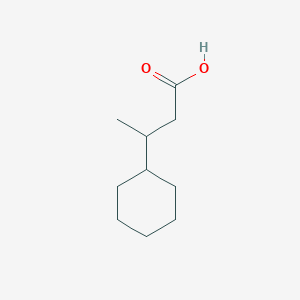
![3-(3-bromophenyl)-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2967045.png)
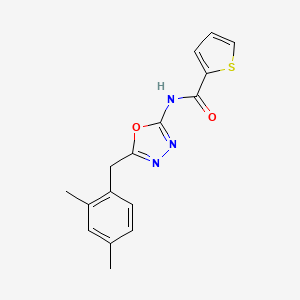
![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2967049.png)
![2-chloro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967051.png)
